molecular formula C₂₇H₃₃NO₆ B1150768 (+)-Galanthaminyl (-)-Camphanate

(+)-Galanthaminyl (-)-Camphanate

Cat. No.: B1150768
M. Wt: 467.55
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Galanthaminyl (-)-Camphanate (C₂₇H₃₃NO₆; molecular weight: 467.55 g/mol) is a chiral ester derivative synthesized by coupling (+)-galanthamine, a natural alkaloid with acetylcholinesterase inhibitory activity, with (-)-camphanic acid. This compound is a white crystalline solid (melting point: 198–200°C) soluble in dichloromethane . Its structural complexity arises from the stereochemical interplay between the (+)-galanthamine moiety and the (-)-camphanate group, making it valuable in enantiomeric resolution studies and asymmetric synthesis .

Properties

Molecular Formula

C₂₇H₃₃NO₆

Molecular Weight

467.55

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Enantiomeric Resolution : this compound’s camphanate group enables efficient separation of enantiomers via gravity column chromatography, a method validated in astaxanthin studies .
  • Computational Validation : Density Functional Theory (DFT) calculations (B3LYP/6-31+G(d,p)) confirm the stereochemical stability of camphanate derivatives, supporting experimental NMR and ROA spectra .
  • Synthetic Limitations : While this compound offers high enantiomeric purity, its synthesis requires multi-step purification, unlike simpler camphanate esters like (-)-Camphanate 31 .

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